molecular formula C17H27NOS B12594509 S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate CAS No. 578724-71-7

S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate

Katalognummer: B12594509
CAS-Nummer: 578724-71-7
Molekulargewicht: 293.5 g/mol
InChI-Schlüssel: IKGZCFXJZJPLQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate is a chemical compound with a complex structure that includes a diethylamino group, a phenyl ring, and an ethanethioate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(diethylamino)methylphenylbutyl bromide with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can have different chemical and physical properties, making them useful for various applications .

Wissenschaftliche Forschungsanwendungen

S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate include:

Uniqueness

The presence of the diethylamino group, in particular, can influence the compound’s reactivity and biological activity, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

578724-71-7

Molekularformel

C17H27NOS

Molekulargewicht

293.5 g/mol

IUPAC-Name

S-[4-[4-(diethylaminomethyl)phenyl]butyl] ethanethioate

InChI

InChI=1S/C17H27NOS/c1-4-18(5-2)14-17-11-9-16(10-12-17)8-6-7-13-20-15(3)19/h9-12H,4-8,13-14H2,1-3H3

InChI-Schlüssel

IKGZCFXJZJPLQI-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC1=CC=C(C=C1)CCCCSC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.